

High-speed counter-current chromatography for (+)-Usnic acid purification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Usnic acid

Cat. No.: B190493

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An Application Note and Protocol for the Purification of **(+)-Usnic Acid** using High-Speed Counter-Current Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Usnic acid is a prominent secondary metabolite found in various lichen species, notably of the *Usnea* genus. It has garnered significant scientific interest due to its diverse biological activities, including antibacterial, antiviral, and antitumor properties. The increasing demand for high-purity **(+)-usnic acid** for pharmacological research and potential therapeutic applications necessitates efficient and scalable purification methods. High-Speed Counter-Current Chromatography (HSCCC) offers a robust, liquid-liquid chromatographic technique that eliminates the need for a solid support matrix, thereby avoiding irreversible sample adsorption and enabling high sample recovery. This application note provides a detailed protocol for the purification of **(+)-usnic acid** from a crude lichen extract using HSCCC, followed by purity assessment with High-Performance Liquid Chromatography (HPLC).

Materials and Methods

Crude Extract Preparation from *Usnea longissima*

A crude extract rich in usnic acid was obtained through reflux extraction.

- Protocol:

- Dried and ground *Usnea longissima* lichen (100 g) was placed in a round-bottom flask.
- Petroleum ether (500 mL) was added to the flask.
- The mixture was refluxed at a temperature range of 60-90°C for 4 hours.^[1]
- After cooling, the mixture was filtered to remove the solid lichen material.
- The filtrate, containing the crude usnic acid extract, was concentrated under reduced pressure using a rotary evaporator to yield a crude solid residue.

High-Speed Counter-Current Chromatography (HSCCC) Purification

The purification of **(+)-usnic acid** was achieved using a preparative HSCCC system.

- Instrumentation:
 - A preparative HSCCC instrument equipped with a multi-layer coil separation column.
 - A high-pressure pump for mobile phase delivery.
 - A sample injection valve.
 - A UV-Vis detector.
 - A fraction collector.
- Two-Phase Solvent System:
 - The selected solvent system is a mixture of hexane, acetonitrile, ethyl acetate, and water.^[1]
 - Preparation Protocol:
 - Combine hexane, acetonitrile, ethyl acetate, and water in a volume ratio of 8:7:5:0.8 in a separatory funnel.^[1]

- Shake the funnel vigorously for several minutes to ensure thorough mixing and equilibration of the two phases.
 - Allow the mixture to stand until two distinct layers are formed.
 - Separate the upper (organic) and lower (aqueous) phases.
 - Degas both phases by sonication for 20-30 minutes before use to prevent bubble formation during the chromatographic run.
- HSCCC Operating Protocol:
 - The multilayer coil column is first entirely filled with the stationary phase (the upper organic phase).
 - The apparatus is then rotated at a specific speed, typically between 800 and 1000 rpm.
 - The mobile phase (the lower aqueous phase) is pumped into the column at a defined flow rate, for instance, 2.0 mL/min.
 - The system is allowed to equilibrate until the mobile phase elutes from the column outlet and a stable baseline is observed on the detector.
 - Prepare the sample solution by dissolving the crude extract in a mixture of the upper and lower phases (1:1 v/v).
 - Inject the sample solution into the column.
 - Continue pumping the mobile phase and collect fractions at regular intervals.
 - Monitor the elution profile at a wavelength of 254 nm or 282 nm.
 - After the target compound has eluted, the stationary phase can be extruded from the column by pumping it out with a compatible solvent to recover any retained compounds.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the collected fractions containing usnic acid was determined by reverse-phase HPLC.

- Instrumentation:
 - An HPLC system equipped with a C18 column.
 - A pump capable of gradient elution.
 - A UV-Vis detector.
 - Data acquisition and processing software.
- HPLC Protocol:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
 - Mobile Phase: A gradient of acetonitrile and water (containing 0.1% phosphoric acid or formic acid for better peak shape).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at 282 nm.
 - Injection Volume: 10-20 μ L.
 - Quantification: The purity of the usnic acid fractions is determined by comparing the peak area of usnic acid to the total peak area of all components in the chromatogram.

Results and Discussion

The application of HSCCC with the hexane-acetonitrile-ethyl acetate-water solvent system allowed for the successful isolation of **(+)-usnic acid** from the crude lichen extract.

Table 1: HSCCC Purification Parameters and Results

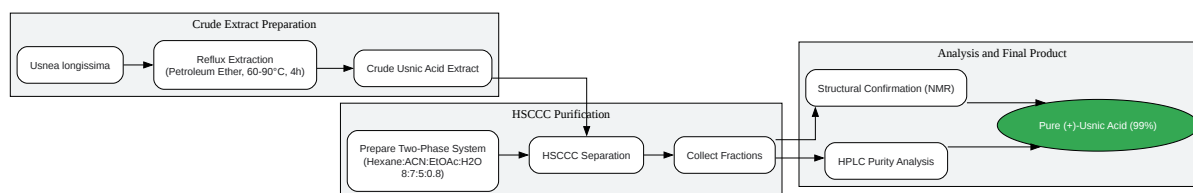
Parameter	Value	Reference
HSCCC Instrument	Preparative HSCCC	[1]
Solvent System	Hexane:Acetonitrile:Ethyl Acetate:Water	[1]
Volume Ratio	8:7:5:0.8 (v/v/v/v)	[1]
Stationary Phase	Upper Organic Phase	General Practice
Mobile Phase	Lower Aqueous Phase	General Practice
Sample Loading	25 mg of crude extract	[1]
Yield of Usnic Acid	11.2 mg	[1]
Purity of Usnic Acid	99%	[1]
Recovery	44.8%	Calculated

Table 2: HPLC Analytical Parameters for Purity Assessment

Parameter	Description
Column	C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and Water with 0.1% Acid
Detection Wavelength	282 nm
Flow Rate	1.0 mL/min

The purity of the isolated **(+)-usnic acid** was confirmed to be 99% by HPLC analysis, demonstrating the high efficiency of the HSCCC method for this separation.[1] The structure of the purified compound can be further confirmed by spectroscopic methods such as ¹H-NMR and ¹³C-NMR.[1]

Experimental Workflow Diagram



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Caption: Experimental workflow for the purification of **(+)-usnic acid**.

Conclusion

High-Speed Counter-Current Chromatography is a highly effective technique for the preparative isolation and purification of **(+)-usnic acid** from lichen extracts. The method provides high purity and good recovery without the complications of solid support matrices. The detailed protocol presented in this application note can be readily adopted by researchers in natural product chemistry, pharmacology, and drug development for obtaining high-purity **(+)-usnic acid** for their studies.

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References

- 1. tautobiotech.com [tautobiotech.com]

- To cite this document: BenchChem. [High-speed counter-current chromatography for (+)-Usnic acid purification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190493#high-speed-counter-current-chromatography-for-usnic-acid-purification]

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